An In-depth Technical Guide to the Physicochemical Characterization of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Characterization of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid
Foreword: Charting the Course for a Novel Entity
This document deviates from a standard data sheet, instead offering a practical and scientifically robust guide to generating the necessary data. By understanding how to measure, we can ensure the quality and reliability of what is measured. We will delve into the core principles and provide detailed, self-validating protocols for determining the aqueous solubility, lipophilicity (LogP), and acid dissociation constant (pKa) of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid. The methodologies presented are grounded in international standards and best practices to ensure data integrity and reproducibility, which are paramount for regulatory submissions and advancing a compound through the development pipeline.[1][2][3]
Molecular Structure:
A simplified representation of the chemical structure of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.
Aqueous Solubility: The Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) in aqueous media is a critical determinant of its oral bioavailability.[4][5] Poor aqueous solubility can lead to low and variable absorption, posing significant challenges for formulation development.[6] Therefore, a precise and early determination of a compound's solubility is a cornerstone of preformulation studies.
Theoretical Underpinnings
Aqueous solubility is defined as the equilibrium concentration of a substance in water at a specific temperature and pH.[4][7] For an ionizable compound like 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, which possesses a carboxylic acid moiety, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the molecule.
Experimental Protocol: Equilibrium Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement at equilibrium.[6][8] This protocol is designed to establish the thermodynamic solubility of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid.
Objective: To determine the saturation concentration of the test compound in water at a controlled temperature.
Materials:
-
5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
pH meter, calibrated with standard buffers
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Test Solutions:
-
Add an excess amount of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid to several flasks containing a known volume of reagent-grade water. The excess solid should be clearly visible.
-
Prepare solutions at different pH values (e.g., pH 2, pH 7.4, and a pH two units above the estimated pKa) to understand the pH-solubility profile. Use appropriate buffers that do not interfere with the analysis.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker bath set at a standard temperature, typically 25 °C or 37 °C, to simulate physiological conditions.[6]
-
Agitate the flasks for a sufficient duration to reach equilibrium. A preliminary kinetic study can determine the time to equilibrium, but 24 to 72 hours is common.[6][9]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Centrifuge the aliquot to further separate any suspended solid.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution. Adsorption of the compound to the filter should be evaluated and accounted for.
-
-
Analysis:
-
Quantify the concentration of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in the filtered saturated solution using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
The determined concentration represents the aqueous solubility at the tested temperature and pH.
-
Data Presentation:
The results should be summarized in a clear and concise table.
| Parameter | Value |
| Temperature (°C) | |
| pH | |
| Solubility (mg/mL) | |
| Solubility (µM) | |
| Standard Deviation |
Workflow Visualization:
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.
Theoretical Underpinnings
The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]
LogP = log10 ( [Compound]octanol / [Compound]aqueous )
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11] According to Lipinski's "rule of five," a LogP value not greater than 5 is often associated with good oral bioavailability.[12]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
The shake-flask method remains the benchmark for experimental LogP determination due to its direct measurement of partitioning.[10][13][14]
Objective: To determine the n-octanol/water partition coefficient of the test compound at a controlled temperature and pH.
Materials:
-
5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Buffered water (pH 7.4, pre-saturated with n-octanol)
-
Thermostatically controlled shaker
-
Centrifuge
-
Glassware (flasks, separatory funnels)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Pre-saturation:
-
To ensure thermodynamic equilibrium, pre-saturate the n-octanol with water and the aqueous buffer with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.
-
-
Partitioning:
-
Dissolve a known amount of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid in the pre-saturated aqueous phase. The concentration should be well below its aqueous solubility limit.
-
Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
-
Gently shake or rotate the funnel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours). Vigorous shaking should be avoided to prevent the formation of emulsions.[10]
-
-
Phase Separation:
-
Allow the two phases to separate completely. This can be facilitated by centrifugation.
-
-
Sampling and Analysis:
-
Carefully collect an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the LogP (or LogD at the specific pH) using the measured concentrations in the octanol and aqueous phases.
-
Data Presentation:
| Parameter | Value |
| Temperature (°C) | |
| pH of Aqueous Phase | |
| Concentration in Octanol (Coct) | |
| Concentration in Aqueous (Caq) | |
| LogD | |
| Standard Deviation |
Workflow Visualization:
Caption: Workflow for determining LogD via the shake-flask method.
Acid Dissociation Constant (pKa): The Key to Ionization State
The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value is critical as it determines the extent of ionization at a given pH.[15] The ionization state of a drug affects its solubility, permeability, and binding to its target, thus profoundly influencing its overall pharmacokinetic and pharmacodynamic profile.[15]
Theoretical Underpinnings
The pKa is the negative logarithm of the acid dissociation constant (Ka). For 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid, the carboxylic acid group will donate a proton. The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the deprotonated (conjugate base, A-) to the protonated (acid, HA) form. At the pKa, the concentrations of the ionized and non-ionized species are equal.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18] It involves the gradual addition of a titrant (a strong base for an acidic compound) to the sample solution while monitoring the pH.[15]
Objective: To determine the pKa of the carboxylic acid group of the test compound by monitoring pH changes during titration with a strong base.
Materials:
-
5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (purity >99%)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stirrer and stir bar
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the compound in a suitable solvent. If the compound is sparingly soluble in water, a co-solvent may be used, and the pKa in water can be determined by extrapolation.[17][18]
-
Maintain a constant ionic strength in the solution by adding KCl (e.g., to 0.15 M).[16]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acid.[16]
-
-
Titration:
-
Place the solution in a jacketed vessel to maintain a constant temperature.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added. This will generate a sigmoidal titration curve.
-
The equivalence point is the point of maximum slope, which can be determined from the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[16] This corresponds to the midpoint of the buffer region on the titration curve.
-
Data Presentation:
| Parameter | Value |
| Temperature (°C) | |
| Ionic Strength (M) | |
| Co-solvent (%) | |
| Determined pKa | |
| Standard Deviation |
Workflow Visualization:
Caption: Workflow for determining pKa via potentiometric titration.
Conclusion: Building a Foundation for Success
The physicochemical properties of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid are not merely data points; they are predictive indicators of its potential behavior as a therapeutic agent. By diligently applying the robust, validated methodologies outlined in this guide, researchers can generate high-quality, reliable data on its solubility, lipophilicity, and pKa. This foundational knowledge is indispensable for guiding rational drug design, formulating effective delivery systems, and ultimately, for making informed decisions on the continued development of this and other novel chemical entities. The principles and protocols detailed herein provide a blueprint for a systematic and scientifically sound characterization, ensuring that the journey from bench to bedside is built on a solid foundation of physicochemical understanding.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
-
Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
FILAB laboratory. OECD 105 Testing Services. Retrieved from [Link]
-
Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Universitat de Barcelona. Retrieved from [Link]
-
OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Pure. (2009, September 07). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Shayan, M., Shayan, Y., & Shayan, M. (2018). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]
-
Hou, T., & Wang, J. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
NIH. (2012, October 02). 460 | oecd guideline for the testing of chemicals. Retrieved from [Link]
-
ICH. (2005, November 10). Pharmaceutical Development ICH 2009. Retrieved from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
EMA. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]
-
ICH. (2009, August 15). Q8(R2) Guideline.pdf. Retrieved from [Link]
-
PMDA. (n.d.). ich harmonised tripartite guideline the common technical document module 2. Retrieved from [Link]
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
-
Sinochem Nanjing Corporation. (n.d.). 5-Fluoro-2-Methylbenzoic Acid. Retrieved from [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Worldwide Life Sciences. (2026, February 26). 5-Fluoro-2-methylbenzoic acid - 5g. Retrieved from [Link]
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.).
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
Sources
- 1. moh.gov.bw [moh.gov.bw]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
